Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-

Description

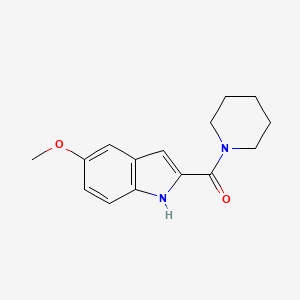

Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- (CAS: 22930-55-8) is a synthetic piperidine derivative characterized by a carbonyl group at the 1-position of the piperidine ring, linked to a 5-methoxyindol-2-yl moiety. The compound’s molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.30 g/mol (exact mass: 256.1212) . Its structure combines the conformational flexibility of the piperidine ring with the aromatic and electronic properties of the 5-methoxyindole group, making it a candidate for pharmacological applications. Notably, it serves as a key intermediate in the synthesis of bis(heteroaryl)piperazines (BHAPs), such as the HIV-1 reverse transcriptase inhibitor atevirdine mesylate (U-87201E) .

Properties

IUPAC Name |

(5-methoxy-1H-indol-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-12-5-6-13-11(9-12)10-14(16-13)15(18)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUGVHMANDXOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177473 | |

| Record name | Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22930-55-8 | |

| Record name | Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022930558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbonylative Coupling via Acyl Chlorides

A widely employed method involves the generation of an acyl chloride intermediate from 5-methoxyindole-2-carboxylic acid, followed by nucleophilic substitution with piperidine.

Representative Protocol

- Synthesis of 5-Methoxyindole-2-carbonyl Chloride

- Coupling with Piperidine

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | Analogous to |

| Reaction Time | 16–18 hours | Derived from |

| Purity (HPLC) | ≥98% | — |

Transition Metal-Catalyzed Carbonylation

Palladium-catalyzed carbonylation offers an alternative route, enabling direct coupling of 5-methoxyindole-2-boronic acid with piperidine-derived substrates. This method avoids harsh acidic conditions and improves functional group tolerance.

Procedure

- A mixture of 5-methoxyindole-2-boronic acid (1.0 equiv), 1-iodopiperidine (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and carbon monoxide (1 atm) in dimethylformamide (DMF) is heated at 80°C for 24 hours.

- The product is isolated via aqueous workup and recrystallized from ethanol.

Optimization Insights

- Catalyst Loading : ≤5 mol% Pd prevents side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Advanced Functionalization and Protecting Group Strategies

Piperidine N-Protection

To prevent undesired side reactions at the piperidine nitrogen, temporary protection using tert-butoxycarbonyl (Boc) groups is common.

Stepwise Approach

- Boc Protection : Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF with catalytic DMAP.

- Coupling : The Boc-protected piperidine undergoes acylative coupling with 5-methoxyindole-2-carbonyl chloride.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the final product.

Critical Observations

- Deprotection Efficiency : TFA achieves >95% deprotection without indole ring degradation.

- Side Reactions : Overexposure to TFA (>2 hours) may demethylate the 5-methoxy group.

Analytical Characterization and Validation

Spectroscopic Techniques

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the indole ring and the equatorial orientation of the carbonyl group on piperidine. Hydrogen bonding between the indole NH and carbonyl oxygen stabilizes the crystal lattice.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The methoxy group on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted indole derivatives .

Scientific Research Applications

Scientific Research Applications

Piperidine derivatives, including 1-((5-methoxyindol-2-yl)carbonyl)-, have been extensively studied for their diverse applications across multiple fields:

Medicinal Chemistry

- Therapeutic Potential : This compound has been investigated for its potential in treating various diseases, particularly those affecting the central nervous system (CNS), such as neurodegenerative disorders. Its interaction with cannabinoid receptors (CB1 and CB2) suggests analgesic and anti-inflammatory properties .

- Anticancer Activity : Research indicates that certain piperidine derivatives exhibit cytotoxic effects against cancer cells, making them candidates for anticancer therapies. For instance, studies have shown that compounds similar to AM211 can inhibit tumor growth in hypopharyngeal carcinoma models .

- Antimicrobial Properties : Piperidine derivatives have been evaluated for their antimicrobial effects. The presence of the methoxy group enhances the compound's biological activity against various pathogens .

- Neuroprotective Effects : Given its binding affinity to cannabinoid receptors, AM211 has potential applications in neuroprotection, which could be beneficial in conditions like Alzheimer's disease or multiple sclerosis .

Chemical Synthesis

- Building Block in Organic Synthesis : Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable in synthetic chemistry .

Binding Affinity

- Cannabinoid Receptors : AM211 shows significant binding affinity for CB1 and CB2 receptors, which play crucial roles in pain perception and immune response modulation. This interaction may explain its analgesic and anti-inflammatory effects .

Biochemical Pathways

- The compound exhibits properties such as antioxidant, anti-inflammatory, and anti-apoptotic activities. These mechanisms are vital in managing oxidative stress-related diseases and inflammatory conditions .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the piperidine and indole structures can significantly influence biological activity:

Key Findings

- Substituent Variability : Variations in substituents on the indole ring can lead to diverse pharmacological profiles, enhancing or diminishing receptor affinity .

- Cyclic Structures : More saturated cyclic structures tend to interact better with protein binding sites, thereby enhancing biological activity .

Case Studies

Several case studies demonstrate the efficacy of Piperidine derivatives:

Cancer Therapy

A notable study highlighted that specific piperidine derivatives exhibited significant cytotoxicity against hypopharyngeal tumor cells, indicating their potential as effective anticancer agents.

Viral Inhibition

Research has identified piperidine compounds with inhibitory effects against viruses such as H1N1 influenza and SARS-CoV2 protease, showcasing their antiviral potential .

Mechanism of Action

The mechanism of action of Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Basicity

Trifluoroacetyl vs. 5-Methoxyindole Carbonyl Groups :

In 1-(trifluoroacetyl)piperidine (), the electron-withdrawing trifluoroacetyl group significantly reduces the basicity of the piperidine nitrogen compared to alkyl or aryl carbonyl substituents. In contrast, the 5-methoxyindole carbonyl group in the target compound introduces moderate electron-withdrawing effects due to the carbonyl, balanced by the electron-donating methoxy group on the indole ring. This balance enhances stability while preserving reactivity in biological systems .Sulfonamide vs. Carbonyl Linkages :

1-[(3-Methoxyphenyl)sulfonyl]piperidine-2-carboxylic acid () features a sulfonyl group, which imparts stronger electron-withdrawing effects and rigidity compared to the carbonyl group in the target compound. Sulfonamides typically exhibit lower basicity and higher metabolic stability, whereas the carbonyl group in the target compound allows for greater conformational flexibility .

Key Research Findings

- Conformational Stability : The 5-methoxyindole group stabilizes the piperidine ring in a boat conformation, optimizing interactions with biological targets. This contrasts with trifluoroacetyl derivatives, which adopt chair conformations due to steric and electronic effects .

- Structure-Activity Relationships (SAR) : Modifications to the indole moiety (e.g., replacing methoxy with chloro or methyl groups) reduce HIV-1 RT inhibition potency by 10–100-fold, underscoring the critical role of the 5-methoxy group .

Biological Activity

Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-, also known as AM211, is a compound that has garnered attention in medicinal chemistry due to its interactions with the cannabinoid receptor system. This article explores its biological activities, potential therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)- is characterized by a piperidine ring linked to a carbonyl group attached to a 5-methoxyindole moiety. The molecular formula and structural features contribute to its unique pharmacological properties:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Piperidine Ring | Six-membered saturated heterocyclic amine |

| Indole Moiety | Known for diverse biological activities |

The compound primarily interacts with the cannabinoid receptors CB1 and CB2. These receptors are crucial in various physiological processes such as pain perception, mood regulation, and appetite control. AM211's binding affinity for these receptors suggests potential applications in treating conditions like chronic pain and anxiety disorders .

Binding Affinity

Studies have shown that AM211 exhibits significant binding affinity to both CB1 and CB2 receptors, which are implicated in the psychoactive effects of cannabinoids as well as immune responses:

- CB1 Receptor : Predominantly located in the central nervous system (CNS), influencing neuropsychological effects.

- CB2 Receptor : More widely distributed in the body, particularly in immune tissues, affecting inflammation and immune response.

Therapeutic Applications

Research indicates several potential therapeutic applications for Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-:

- Pain Management : Its interaction with cannabinoid receptors may provide analgesic effects.

- Anti-inflammatory Effects : Targeting CB2 receptors could help manage inflammatory conditions.

- Neuroprotective Properties : Potential applications in neurodegenerative diseases due to its CNS activity.

Structure-Activity Relationships (SAR)

The SAR studies of Piperidine derivatives indicate that modifications to the piperidine and indole structures can significantly affect biological activity. For instance, variations in substituents on the indole ring can enhance or diminish receptor affinity and selectivity .

Key Findings from SAR Studies

- Substituent Variability : Different substituents on the indole ring can lead to varied pharmacological profiles.

- Cyclic Structures : More saturated cyclic structures tend to interact better with protein binding sites, enhancing activity .

Case Studies

Several case studies highlight the efficacy of Piperidine derivatives in various biological contexts:

- Cancer Therapy : A study demonstrated that certain piperidine derivatives exhibited cytotoxicity against hypopharyngeal tumor cells, indicating potential as anticancer agents .

- Viral Inhibition : Research identified piperidine compounds with inhibitory effects against H1N1 influenza virus and SARS-CoV2 protease, showcasing their antiviral potential .

Q & A

Q. What are the optimal synthetic routes for synthesizing Piperidine, 1-((5-methoxyindol-2-yl)carbonyl)-, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a 5-methoxyindole-2-carboxylic acid derivative with a piperidine scaffold. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDCI) to generate an acyl chloride or active ester intermediate.

- Nucleophilic substitution : React the activated intermediate with piperidine under anhydrous conditions (e.g., dichloromethane or DMF) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.

Yield Optimization : - Use a 10-20% molar excess of piperidine to drive the reaction.

- Monitor reaction progress via TLC or LC-MS to minimize side products.

- Optimize temperature (room temperature to 60°C) and reaction time (4-24 hours) based on steric and electronic effects of substituents .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₆H₁₉N₂O₂).

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Core Modifications :

- Biological Assays :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Screen against kinases or receptors (e.g., serotonin receptors) via fluorescence polarization or radioligand binding.

- Data Analysis :

Q. What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to dock the compound into target protein structures (e.g., PDB ID for a kinase or GPCR).

- Prioritize poses with hydrogen bonds to the indole NH or methoxy oxygen and hydrophobic contacts with the piperidine ring .

- Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., π-π stacking with aromatic amino acids).

- Free Energy Calculations :

- Apply MM/PBSA or MM/GBSA to estimate binding free energy differences between analogs .

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

- Source Identification :

- Orthogonal Validation :

- Confirm activity in in vivo models (e.g., xenograft mice) if in vitro data is inconsistent.

- Use CRISPR-edited cell lines to isolate target-specific effects.

- Meta-Analysis :

Q. What strategies ensure high purity and stability of this compound during long-term storage?

Methodological Answer:

- Purity Assurance :

- Lyophilize the compound after synthesis and store at -20°C under argon to prevent oxidation.

- Conduct periodic HPLC analysis (e.g., every 6 months) to detect degradation products .

- Stability Studies :

Q. How can researchers leverage this compound as a precursor for novel drug candidates?

Methodological Answer:

- Functionalization :

- Prodrug Design :

- Mask the carbonyl group as an ester or amide to improve bioavailability, with enzymatic cleavage in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.